

# 1-Tetradecyne: A Versatile Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: 1-Tetradecyne

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Tetradecyne**, a terminal alkyne with a fourteen-carbon chain, has emerged as a valuable and versatile building block in organic synthesis. Its terminal triple bond provides a reactive handle for a variety of powerful chemical transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the properties, reactivity, and applications of **1-tetradecyne**, with a focus on its utility in the synthesis of novel organic molecules for research, materials science, and drug discovery. The long lipophilic carbon chain of **1-tetradecyne** makes it an ideal synthon for introducing lipid-like character into molecules, a feature often sought in the development of new therapeutic agents and functional materials.

## Physicochemical Properties of 1-Tetradecyne

A thorough understanding of the physical and chemical properties of **1-tetradecyne** is essential for its effective use in synthesis. These properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>26</sub>	
Molecular Weight	194.36 g/mol	[1]
CAS Number	765-10-6	[1]
Appearance	Liquid	[1]
Density	0.790 g/mL at 20 °C	[1]
Refractive Index	n <sub>20</sub> /D 1.440	[1]
Boiling Point	132-134 °C at 14 mmHg	
Solubility	Soluble in common organic solvents. Insoluble in water.	
Spectroscopic Data	<sup>1</sup> H NMR, <sup>13</sup> C NMR, and Mass Spectrometry data are available in public databases.	

## Key Reactions of 1-Tetradecyne in Organic Synthesis

The reactivity of **1-tetradecyne** is dominated by its terminal alkyne functionality. This allows for a range of transformations, including carbon-carbon bond formation, functional group interconversion, and the synthesis of heterocyclic systems.

### Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it stands as one of the most powerful methods for the formation of C(sp<sup>2</sup>)-C(sp) bonds.[2][3] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and pharmaceuticals.[3]

General Reaction Scheme:

Figure 1: General workflow for the Sonogashira coupling reaction.

Experimental Protocol (General for Terminal Alkynes):

- Materials:
  - **1-Tetradecyne** (1.0 eq)
  - Aryl iodide or bromide (1.0-1.2 eq)
  - Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ , 1-5 mol%)[4]
  - Copper(I) iodide ( $\text{CuI}$ , 2-10 mol%)[4]
  - Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)[5]
  - Anhydrous solvent (e.g., THF or DMF)
- Procedure:
  - To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.
  - Add the anhydrous solvent, followed by the amine base and **1-tetradecyne**.
  - Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
  - Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
  - Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel.

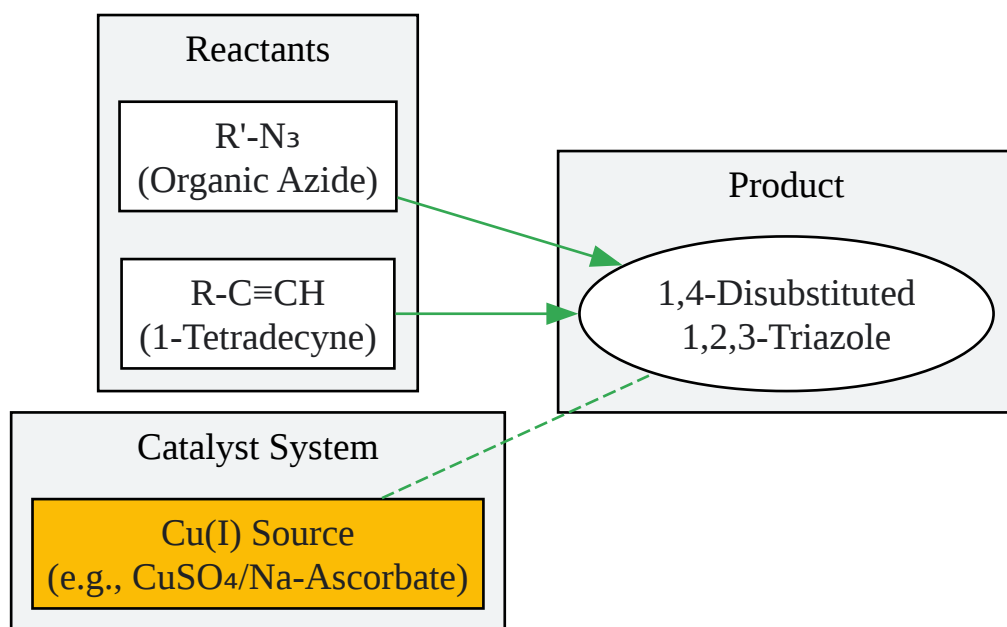
Quantitative Data (Representative Examples for Long-Chain Alkynes):

Aryl Halide	Catalyst/ Co-catalyst (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Iodobenzene	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (2) / CuI (4)	Et <sub>3</sub> N	THF	RT	12	>90
4-Bromotoluene	Pd(PPh <sub>3</sub> ) <sub>4</sub> (3) / CuI (5)	i-Pr <sub>2</sub> NEt	DMF	60	8	85
1-Iodonaphthalene	PdCl <sub>2</sub> (dppf) (1.5) / CuI (3)	Et <sub>3</sub> N	Toluene	80	6	92

## Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the flagship reaction of "click chemistry," a concept introduced by K.B. Sharpless.<sup>[6]</sup> This reaction provides a highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.<sup>[7]</sup> The resulting triazole ring is a stable, aromatic linker that is found in many biologically active compounds and functional materials.<sup>[8]</sup>

General Reaction Scheme:



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Figure 2: General workflow for the CuAAC "click" reaction.

#### Experimental Protocol (General for Terminal Alkynes):

- Materials:
  - **1-Tetradecyne** (1.0 eq)
  - Organic azide (e.g., benzyl azide, 1.0 eq)
  - Copper(II) sulfate pentahydrate (CuSO<sub>4</sub>·5H<sub>2</sub>O, 1-5 mol%)
  - Sodium ascorbate (5-10 mol%)
  - Solvent (e.g., a mixture of t-BuOH and water, or DMF)
- Procedure:
  - In a round-bottom flask, dissolve **1-tetradecyne** and the organic azide in the chosen solvent.

- Add an aqueous solution of copper(II) sulfate pentahydrate.
- Add a freshly prepared aqueous solution of sodium ascorbate to the mixture.
- Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data (Representative Examples for Long-Chain Alkynes):

Azide	Catalyst System (mol%)	Solvent	Temp. (°C)	Time (h)	Yield (%)
Benzyl Azide	CuSO <sub>4</sub> ·5H <sub>2</sub> O (2) / Sodium Ascorbate (10)	t-BuOH/H <sub>2</sub> O	RT	4	>95
Phenyl Azide	CuI (5)	DMF	RT	6	92
1-Azidoheptane	CuSO <sub>4</sub> ·5H <sub>2</sub> O (1) / Sodium Ascorbate (5)	H <sub>2</sub> O	RT	2	98

## Alkylation

The terminal proton of **1-tetradecyne** is weakly acidic ( $pK_a \approx 25$ ) and can be removed by a strong base, such as n-butyllithium or sodium amide, to form a powerful carbon nucleophile,

the tetradecynylide anion. This anion can then participate in  $S_N2$  reactions with primary alkyl halides to form new carbon-carbon bonds, extending the carbon chain and introducing new functional groups.<sup>[2]</sup>

#### Experimental Protocol (General for Terminal Alkynes):<sup>[2]</sup>

- Materials:
  - **1-Tetradecyne** (1.0 eq)
  - n-Butyllithium (1.1 eq, solution in hexanes)
  - Alkyl halide (e.g., iodomethane or 1-bromobutane, 1.2 eq)
  - Anhydrous solvent (e.g., THF or diethyl ether)
- Procedure:
  - To a solution of **1-tetradecyne** in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
  - Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.
  - Cool the reaction mixture back to -78 °C and add the alkyl halide.
  - Allow the reaction to slowly warm to room temperature and stir overnight.
  - Quench the reaction with saturated aqueous ammonium chloride solution.
  - Extract the product with diethyl ether.
  - Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
  - Purify the product by column chromatography.

#### Quantitative Data (Representative Examples for Terminal Alkynes):

Alkyl Halide	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Iodomethane	n-BuLi	THF	-78 to RT	12	95
1-Bromobutane	NaNH <sub>2</sub>	liq. NH <sub>3</sub>	-33	4	88
Benzyl Bromide	n-BuLi	THF	-78 to RT	16	90

## Hydroboration-Oxidation

The hydroboration-oxidation of terminal alkynes provides a method for the anti-Markovnikov hydration of the triple bond, leading to the formation of an aldehyde. To prevent double addition across the triple bond, a sterically hindered borane reagent, such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN), is typically used.<sup>[9][10]</sup>

Experimental Protocol (General for Terminal Alkynes):

- Materials:
  - 1-Tetradecyne** (1.0 eq)
  - 9-BBN (1.1 eq, solution in THF)
  - Anhydrous THF
  - Aqueous sodium hydroxide (3 M)
  - Hydrogen peroxide (30% aqueous solution)
- Procedure:
  - To a solution of **1-tetradecyne** in anhydrous THF at 0 °C under an inert atmosphere, add the solution of 9-BBN dropwise.
  - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.



- Cool the mixture to 0 °C and slowly add the aqueous sodium hydroxide solution, followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 20 °C.
- Stir the mixture at room temperature for 1-2 hours.
- Extract the product with diethyl ether.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the resulting aldehyde by column chromatography.

Quantitative Data (Representative Examples for Terminal Alkynes):

Reagent	Product	Yield (%)
9-BBN	Tetradecanal	~85-95

## Applications in the Synthesis of Bioactive Molecules and Materials

The chemical transformations described above make **1-tetradecyne** a valuable precursor for a wide range of molecules with potential applications in drug discovery and materials science.

### Drug Discovery and Development

The long alkyl chain of **1-tetradecyne** can be incorporated into drug candidates to enhance their lipophilicity, which can improve membrane permeability and oral bioavailability. The triazole linkage formed via CuAAC is a common isostere for amide bonds and can be used to connect different pharmacophores. While specific examples detailing the use of **1-tetradecyne** in the synthesis of marketed drugs are not readily available in the public domain, its utility can be inferred from the widespread application of click chemistry and Sonogashira coupling in medicinal chemistry.

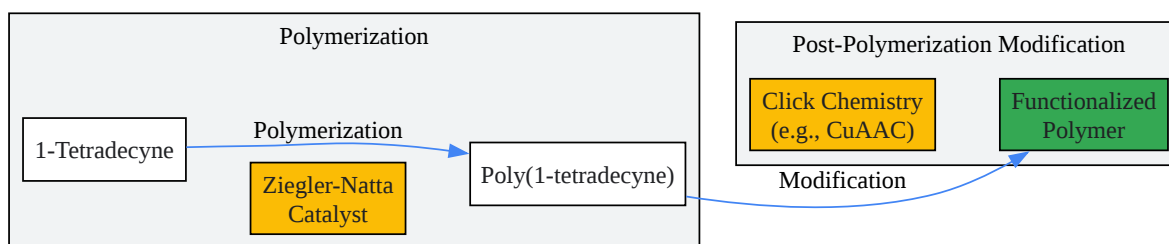


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Figure 3: Logical workflow for utilizing **1-tetradecyne** in drug discovery.

## Polymer and Materials Science

Terminal alkynes are valuable monomers for the synthesis of functional polymers. The polymerization of **1-tetradecyne** can be achieved through various methods, including Ziegler-Natta catalysis, to produce polymers with long alkyl side chains.[6][11] These side chains can impart unique properties to the polymer, such as hydrophobicity and altered thermal characteristics. Furthermore, the terminal alkyne group can be preserved as a pendant functionality along the polymer backbone, allowing for post-polymerization modification via click chemistry to introduce a wide range of functional groups.



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Figure 4: Workflow for the synthesis and functionalization of polymers from **1-tetradecyne**.

## Conclusion

**1-Tetradecyne** is a powerful and versatile building block in organic synthesis. Its terminal alkyne functionality provides access to a wide array of important chemical transformations, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, alkylation, and hydroboration-oxidation. These reactions, coupled with the long alkyl chain of **1-tetradecyne**, make it an attractive starting material for the synthesis of complex molecules with tailored properties for applications in medicinal chemistry, drug discovery, and materials science. As the demand for novel and sophisticated organic molecules continues to grow, the importance of

versatile building blocks like **1-tetradecyne** in the synthetic chemist's toolbox is set to increase. Further research into the specific applications and reaction optimization for **1-tetradecyne** will undoubtedly unlock its full potential in these exciting fields.

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